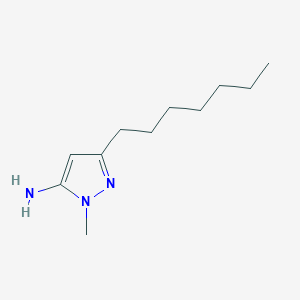

3-Heptyl-1-methyl-1h-pyrazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H21N3 |

|---|---|

Molecular Weight |

195.30 g/mol |

IUPAC Name |

5-heptyl-2-methylpyrazol-3-amine |

InChI |

InChI=1S/C11H21N3/c1-3-4-5-6-7-8-10-9-11(12)14(2)13-10/h9H,3-8,12H2,1-2H3 |

InChI Key |

YUXXSWHIWQNMRW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=NN(C(=C1)N)C |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of 3 Heptyl 1 Methyl 1h Pyrazol 5 Amine Structures

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are fundamental in determining the molecular structure of 3-Heptyl-1-methyl-1H-pyrazol-5-amine, with each technique offering unique information about its atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence and connectivity of its constituent atoms.

In the ¹H NMR spectrum, the protons of the heptyl group exhibit distinct signals corresponding to their chemical environments. The methyl group attached to the pyrazole (B372694) nitrogen (N1) typically shows a singlet, while the protons on the pyrazole ring itself will have specific chemical shifts. The amine protons (NH₂) may appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | 3.4 - 3.7 | s |

| Pyrazole C4-H | 5.5 - 5.8 | s |

| NH₂ | 4.0 - 5.0 | br s |

| Heptyl α-CH₂ | 2.4 - 2.7 | t |

| Heptyl β-CH₂ | 1.5 - 1.8 | m |

| Heptyl γ,δ,ε-CH₂ | 1.2 - 1.4 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C3 | 150 - 155 |

| C4 | 90 - 95 |

| C5 | 145 - 150 |

| N-CH₃ | 35 - 40 |

| Heptyl C1 | 28 - 32 |

| Heptyl C2-C6 | 22 - 32 |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. In the IR spectrum of this compound, the N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3200-3500 cm⁻¹. nih.govwpmucdn.com The C-H stretching vibrations of the heptyl and methyl groups will be observed around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring typically produce absorptions in the 1400-1600 cm⁻¹ range. nih.gov Additionally, the N-H bending vibration may be seen near 1600 cm⁻¹. wpmucdn.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (NH₂) | Symmetric & Asymmetric Stretch | 3200 - 3500 |

| Alkyl (C-H) | Stretch | 2850 - 3000 |

| Pyrazole Ring (C=N, C=C) | Stretch | 1400 - 1600 |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the exact mass with high accuracy, allowing for the determination of the molecular formula. dovepress.comrsc.org The fragmentation pattern in the mass spectrum can offer structural clues. Common fragmentation pathways for pyrazoles involve the loss of HCN or a nitrogen molecule from the molecular ion. researchgate.net The heptyl chain can undergo characteristic fragmentations, leading to a series of peaks separated by 14 mass units (CH₂).

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Pyrazole itself has a maximum absorption at approximately 203 nm. nih.gov The presence of the amino and alkyl substituents on the pyrazole ring in this compound is expected to cause a bathochromic (red) shift in the absorption maximum. The very low absorption of pyrazoles beyond 240 nm suggests that their atmospheric photodissociation is negligible. nih.gov

Tautomerism in 3-Alkyl-1-methyl-1H-pyrazol-5-amines

Aminopyrazoles can exist in different tautomeric forms. mdpi.com For 3-alkyl-1-methyl-1H-pyrazol-5-amines, the primary consideration is the amino-imino tautomerism. The amino form (this compound) is generally the more stable and predominant tautomer. researchgate.netmun.ca The imino form, which would involve a double bond between the ring nitrogen and the exocyclic nitrogen, is typically less favored. mdpi.com The relative stability of tautomers can be influenced by the nature of substituents and the solvent. nih.gov Theoretical calculations and spectroscopic studies, particularly NMR in different solvents, can be used to investigate the potential tautomeric equilibrium. mdpi.com

Prototropic Annular Tautomerism (3- vs. 5-Aminopyrazole forms)

Prototropic annular tautomerism is a defining feature of N-unsubstituted pyrazoles. mdpi.com This process involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. mdpi.com In the case of a generic 3(5)-substituted pyrazole, this migration results in an equilibrium between two distinct tautomeric forms. encyclopedia.pub For an N-unsubstituted analogue, such as 3(5)-heptyl-1H-pyrazol-5(3)-amine, this equilibrium would exist between the 3-heptyl-1H-pyrazol-5-amine and the 5-heptyl-1H-pyrazol-3-amine forms.

However, in the specific case of This compound , the hydrogen atom on the N1 position is replaced by a methyl group. This substitution quenches the prototropic annular tautomerism because there is no longer a labile proton that can migrate between the ring nitrogens. The methyl group fixes the position of the substituents, and consequently, the compound exists as a single, defined isomer rather than a mixture of annular tautomers.

Table 1: Comparison of Tautomeric Possibilities

| Compound | Annular Tautomerism Possible? | Resulting Forms |

|---|---|---|

| 3(5)-Heptyl-1H-pyrazol-5(3)-amine | Yes | Equilibrium between 3-heptyl and 5-heptyl forms |

Side-Chain Tautomerism of the Amine Group

In addition to annular tautomerism, aminopyrazoles are theoretically susceptible to side-chain tautomerism, also known as amino-imino tautomerism. encyclopedia.pub This involves a proton transfer from the exocyclic amine group to a ring nitrogen atom, converting the amine form into an imine form. mdpi.comencyclopedia.pub

For this compound, two potential imino tautomers could theoretically be formed through proton migration from the exocyclic amine group. However, research indicates that for 3(5)-aminopyrazoles, the imino forms are generally not favored, and the compound exists predominantly in the amino form. encyclopedia.pub The aromaticity and stability of the aminopyrazole structure strongly favor the retention of the exocyclic amine group. encyclopedia.pub

Table 2: Theoretical Side-Chain Tautomers of this compound

| Tautomer Name | Structure Description | Stability |

|---|---|---|

| Amino Tautomer (Stable Form) | This compound | Predominant and most stable form |

| Imino Tautomer 1 | 3-Heptyl-1-methyl-1,2-dihydro-pyrazol-5-imine | Theoretically possible, but not significantly formed |

| Imino Tautomer 2 | 3-Heptyl-1-methyl-1,4-dihydro-pyrazol-5-imine | Theoretically possible, but not significantly formed |

Influence of Substituents and Environment on Tautomeric Equilibria

While annular tautomerism is arrested in this compound, the principles governing tautomeric preference in related N-unsubstituted pyrazoles are well-documented and provide insight into the structural stability of substituted pyrazoles. The equilibrium is significantly influenced by the electronic nature of the substituents and the surrounding environment, such as the solvent. nih.govnih.gov

Substituent Effects: The electronic properties of substituents on the pyrazole ring play a crucial role in determining the position of the tautomeric equilibrium in N-unsubstituted pyrazoles. mdpi.com

Electron-donating groups (like amino, -NH2, and alkyl groups) tend to stabilize the tautomer where the substituent is at the C3 position. mdpi.com

Electron-withdrawing groups (such as nitro or carboxyl groups) generally favor the tautomer with the substituent at the C5 position. mdpi.comnih.gov

In a hypothetical N-unsubstituted 3(5)-heptyl-pyrazol-5(3)-amine, both the heptyl group (alkyl, electron-donating) and the amino group (electron-donating) would influence the equilibrium. Studies on similarly substituted pyrazoles suggest that the presence of two electron-donating groups would create a complex interplay, but generally, the form with the stronger donating group at C3 is favored. mdpi.comnih.gov

Environmental Effects: The solvent environment can significantly impact tautomeric equilibria by stabilizing one form over another through intermolecular interactions like hydrogen bonding. nih.govnih.gov

In polar solvents , tautomeric equilibria can be shifted compared to the gas phase or nonpolar solvents. nih.gov

For some 3(5)-disubstituted pyrazoles, a tautomeric equilibrium is observed in solvents like DMSO, whereas a single tautomer might predominate in less polar solvents like CDCl3. nih.govnih.gov

These factors, including pyrazole aromaticity and both intra- and intermolecular interactions, have a considerable influence on which tautomer is favored in a given situation. nih.gov

Table 3: General Influence of Substituents on Annular Tautomerism in 1H-Pyrazoles

| Substituent Type | Electronic Effect | Preferred Position in Tautomeric Equilibrium | Example Groups |

|---|---|---|---|

| Activating Groups | Electron-donating | C3 | -NH2, -OH, Alkyl (e.g., Heptyl), -CH3 |

Theoretical and Computational Investigations of 3 Heptyl 1 Methyl 1h Pyrazol 5 Amine

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular geometries and reactivity descriptors. researchgate.net For pyrazole (B372694) derivatives, DFT methods, particularly with hybrid functionals like B3LYP, have been successfully used to optimize molecular structures and explore their chemical behavior. nih.govnih.gov

In a theoretical study of 3-Heptyl-1-methyl-1H-pyrazol-5-amine, the geometry would be optimized to find the lowest energy conformation. This involves calculating bond lengths, bond angles, and dihedral angles. The pyrazole ring is expected to be largely planar, with the heptyl, methyl, and amine groups positioned to minimize steric hindrance. nih.gov DFT calculations provide insights into the molecule's reactivity through global chemical reactivity descriptors, which are derived from the energies of the frontier molecular orbitals. researchgate.net These descriptors help in predicting the relative stability and reactivity of the molecule. researchgate.net

Table 1: Key Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. Higher values indicate greater stability. |

| Chemical Potential (μ) | - (I + A) / 2 | Represents the "escaping tendency" of an electron from the system. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

I = Ionization Potential, A = Electron Affinity

These parameters are crucial for understanding how the molecule interacts with other chemical species in a reaction.

Analysis of Electronic Properties and Molecular Orbitals

The electronic properties of a molecule are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov

For substituted pyrazoles, the HOMO is typically localized on the electron-rich regions, such as the amine group and the pyrazole ring, while the LUMO is distributed across the π-conjugated system. A larger HOMO-LUMO gap suggests high electronic stability and low chemical reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the electrostatic landscape of the molecule. These maps use a color scale to identify regions of negative potential (nucleophilic sites, susceptible to electrophilic attack) and positive potential (electrophilic sites, susceptible to nucleophilic attack). For this compound, negative potential would be expected around the nitrogen atoms of the pyrazole ring and the exocyclic amine group. nih.gov

Electronic Density of States (EDOS) calculations provide a graphical representation of the number of available electronic states at each energy level. tsijournals.com By analyzing the EDOS plot, particularly the region around the Fermi level, one can characterize the electronic nature of a material. For organic molecules like pyrazole derivatives, EDOS calculations can help determine if the compound behaves as an insulator, semiconductor, or conductor. tsijournals.com In a study on a similar pyrazole derivative, 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole, EDOS calculations revealed the material to be an insulator. tsijournals.com A similar insulating nature would be anticipated for this compound.

The polarizability of a molecule describes the ease with which its electron cloud can be distorted by an external electric field. The dielectric constant is a macroscopic property related to a material's ability to store electrical energy in an electric field. Both properties can be computed using first-principles calculations based on DFT. tsijournals.com These values are important for understanding the molecule's response to external fields and its potential applications in electronic materials.

Table 2: Computed Electronic Properties for an Analogous Pyrazole Compound

| Property | Value along X-axis | Value along Y-axis | Value along Z-axis | Average Value |

|---|---|---|---|---|

| Dielectric Constant | 58.63 | 4.25 | 78.2 | 47.0 |

| Polarizability (ų) | 297.3 | 162.7 | 301.1 | 253.7 |

Data based on calculations for 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. tsijournals.com

Computational Prediction of Tautomeric Preferences and Stabilities

Aminopyrazoles can exist in different tautomeric forms due to the migration of a proton. mdpi.com For 3(5)-aminopyrazoles, both annular tautomerism (proton exchange between the two ring nitrogens) and side-chain tautomerism (amine-imine tautomerism) are possible. mdpi.com Since the target molecule is N-substituted (1-methyl), only the amine-imine tautomerism is relevant.

Computational methods, such as DFT and ab initio calculations, are employed to determine the relative stabilities of these tautomers. nih.govmdpi.com By calculating the total electronic energy of each tautomeric form, researchers can predict which isomer is thermodynamically favored. Studies on substituted pyrazoles have shown that electron-donating groups, such as the alkyl groups (heptyl and methyl) in this compound, influence the tautomeric equilibrium. mdpi.com These calculations are vital as the reactivity and biological activity of the compound can be highly dependent on its predominant tautomeric form. mdpi.com

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, it is possible to identify intermediates, transition states, and determine activation energies. mdpi.com For pyrazole derivatives, DFT calculations have been used to model processes such as proton transfer, which is fundamental to understanding tautomerism and reactivity. mdpi.com

These studies have shown that intramolecular proton transfer in pyrazoles has a very high energy barrier, making intermolecular processes, often mediated by solvent molecules, more likely. mdpi.com The modeling of transition states allows for the calculation of the energy barrier that must be overcome for a reaction to proceed. For instance, in reactions involving electrophilic attack at the pyrazole ring, computational models can predict the most likely site of reaction by comparing the activation energies for attack at different positions. nih.gov Geometries of reactants, transition states, and products are optimized using various DFT functionals and basis sets to accurately map the reaction pathway. researchgate.netbohrium.com

Mechanistic Studies in Reactions Involving 3 Alkyl 1 Methyl 1h Pyrazol 5 Amine Scaffolds

Investigation of Cyclization Mechanism for Pyrazole (B372694) Ring Formation

The most prevalent method for synthesizing 3-alkyl-1-methyl-1H-pyrazol-5-amine scaffolds is the cyclocondensation reaction between a β-ketonitrile and methylhydrazine. chim.it This process involves the reaction of a 1,3-dielectrophilic synthon with a hydrazine (B178648) derivative to form the five-membered heterocyclic ring. nih.gov For the synthesis of a 3-heptyl-1-methyl-1H-pyrazol-5-amine, the required precursors would be 3-oxodecanenitrile and methylhydrazine.

The mechanism has been investigated through both experimental and theoretical studies, such as Density Functional Theory (DFT) calculations. researchgate.net The reaction is generally accepted to proceed through a sequence of nucleophilic addition, intramolecular cyclization, and dehydration steps.

Two primary mechanistic pathways are considered, initiated by the nucleophilic attack of a nitrogen atom from methylhydrazine on either the keto or the nitrile carbon of the β-ketonitrile. researchgate.net

Pathway A (Attack at Ketone): The reaction begins with the nucleophilic attack of one of the nitrogen atoms of methylhydrazine on the carbonyl carbon of 3-oxodecanenitrile. This forms a carbinolamine intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom on the nitrile carbon. The final step is the elimination of a water molecule to yield the aromatic pyrazole ring.

Pathway B (Attack at Nitrile): Alternatively, the initial nucleophilic attack can occur at the nitrile carbon, leading to an amidine-type intermediate. This is followed by an intramolecular attack of the other nitrogen atom on the carbonyl carbon. A subsequent dehydration step then furnishes the final this compound product.

Theoretical studies on analogous systems, such as the reaction between ethoxymethylenemalononitrile (B14416) and hydrazine hydrate, have been performed to determine the kinetic and thermodynamic favorability of each pathway. researchgate.net These studies analyze the energy profiles of intermediates and transition states to elucidate the most likely reaction course. The solvent can play a significant role in influencing the reaction pathway and the stability of the intermediates.

| Precursor 1 | Precursor 2 | Key Mechanistic Steps | Product Scaffold |

| β-Ketonitrile (e.g., 3-Oxodecanenitrile) | Substituted Hydrazine (e.g., Methylhydrazine) | 1. Nucleophilic attack (at C=O or C≡N) 2. Intramolecular Cyclization 3. Dehydration | 3-Alkyl-1-methyl-1H-pyrazol-5-amine |

| 1,3-Diketone | Substituted Hydrazine | 1. Formation of hydrazone intermediate 2. Tautomerization 3. Cyclization and Dehydration | 1,3,5-Substituted Pyrazole |

| α,β-Unsaturated Carbonyl Compound | Hydrazine | 1. Michael Addition 2. Intramolecular Cyclization 3. Oxidation/Dehydration | Substituted Pyrazole/Pyrazoline |

Mechanistic Pathways of Derivatization Reactions at the Amino Group

The 5-amino group on the pyrazole scaffold is a key site for functionalization, acting as a potent nucleophile. researchgate.net This reactivity is enhanced by the π-excessive nature of the pyrazole ring, which increases the electron density on the exocyclic amino group. chim.it This allows for a wide range of derivatization reactions, enabling the synthesis of diverse molecular libraries, including fused heterocyclic systems. researchgate.netnih.gov

Mechanistically, these reactions typically involve the nucleophilic attack of the lone pair of electrons on the amino nitrogen onto an electrophilic center. Several important transformations have been studied:

Reductive Amination: 5-Aminopyrazoles can undergo condensation with aldehydes or ketones to form an intermediate N-(5-pyrazolyl)imine (Schiff base). mdpi.com This reaction is followed by in-situ reduction, commonly with a hydride reagent like sodium borohydride (B1222165), to yield the corresponding N-alkylated or N-benzylated aminopyrazole. The mechanism involves the initial nucleophilic addition of the amine to the carbonyl group, followed by dehydration to form the imine, which is then reduced. mdpi.com

Diazotization Reactions: The 5-amino group can be converted into a diazonium salt using reagents like tert-butyl nitrite (B80452). nih.govacs.org This diazonium intermediate is highly versatile and can be trapped by various nucleophiles. For instance, it can undergo Sandmeyer-type reactions where the diazonium group is replaced by a halide (e.g., iodide). acs.org In the absence of an external nucleophile, intramolecular cyclization can occur if a suitable nucleophilic site is present elsewhere on the molecule, leading to the formation of fused triazole ring systems. nih.gov

Acylation and Cyclization: Reaction with 1,3-dielectrophiles, such as β-ketoesters or malonic acid derivatives, can lead to the formation of fused pyrazolo[1,5-a]pyrimidine (B1248293) systems. chim.it The mechanism starts with the nucleophilic acylation of the 5-amino group, followed by an intramolecular cyclization involving the pyrazole ring nitrogen (N1) attacking the second electrophilic center, and subsequent condensation.

| Reaction Type | Reagents | Mechanistic Pathway | Product Type |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) | Imine formation followed by hydride reduction. mdpi.com | N-Substituted-5-aminopyrazole |

| Diazotization/Iodination | tert-Butyl Nitrite, I₂ | Formation of diazonium salt intermediate, followed by nucleophilic substitution. acs.org | 5-Iodopyrazole |

| Cyclocondensation | β-Ketoester | Nucleophilic attack by NH₂, followed by intramolecular cyclization and condensation. chim.it | Pyrazolo[1,5-a]pyrimidine |

| N-Arylation | Aryl Halide, Cu Catalyst | Copper-catalyzed Ullmann condensation. researchgate.net | 5-(Arylamino)pyrazole |

Regioselectivity and Stereoselectivity in Pyrazole Transformations

Controlling the orientation and spatial arrangement of substituents is a critical challenge in the synthesis of complex pyrazole derivatives. Mechanistic studies are vital for understanding and predicting the regiochemical and stereochemical outcomes of these reactions.

Regioselectivity: The synthesis of 1,3,5-trisubstituted pyrazoles, such as this compound, from an unsymmetrical β-ketonitrile and methylhydrazine can potentially lead to two regioisomers. The outcome depends on which nitrogen atom of methylhydrazine becomes N1 of the pyrazole ring. The regioselectivity is governed by a combination of steric hindrance, electronic effects of the substituents, and reaction conditions. beilstein-journals.org

Significant advances in controlling this regioselectivity have been achieved through solvent engineering. Studies have shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents can dramatically increase the regioselectivity compared to traditional solvents like ethanol (B145695). conicet.gov.aracs.org The proposed mechanism for this effect involves the unique hydrogen-bonding properties of fluorinated alcohols, which can selectively stabilize one of the transition states or intermediates over the other, thereby directing the reaction towards a single regioisomer. conicet.gov.aracs.org

| 1,3-Dielectrophile | Hydrazine | Solvent | Regioisomeric Ratio (Product 1 : Product 2) |

| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | 1:1.3 conicet.gov.ar |

| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 90:10 conicet.gov.ar |

| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | 99:1 conicet.gov.ar |

| 1-(p-ClC₆H₄)-4,4,4-trifluoro-1,3-butanedione | Phenylhydrazine | Ethanol | 33:67 conicet.gov.ar |

| 1-(p-ClC₆H₄)-4,4,4-trifluoro-1,3-butanedione | Phenylhydrazine | HFIP | 99:1 conicet.gov.ar |

Stereoselectivity: While the core pyrazole ring is aromatic and planar, stereoselectivity becomes important when chiral centers are introduced in its substituents or during reactions that create new stereocenters. For example, the Michael addition of pyrazoles to conjugated carbonyl alkynes can be controlled to produce either (E)- or (Z)-N-carbonylvinylated pyrazoles with high stereoselectivity. nih.gov Mechanistic proposals suggest that the use of a silver carbonate catalyst plays a key role, where the Ag+ ion acts as a coordination guide, directing the stereochemical outcome of the addition. nih.gov

Furthermore, [3+2] cycloaddition reactions involving pyrazole scaffolds can proceed with high regio- and stereoselectivity. dntb.gov.uaresearchgate.net The stereochemical outcome of these reactions is often rationalized using DFT calculations of frontier molecular orbital (FMO) interactions and analysis of the reaction's energy landscape to identify the lowest energy pathway leading to the observed product. dntb.gov.uamdpi.com

Structure Activity Relationship Sar Principles in 3 Alkyl 1 Methyl 1h Pyrazol 5 Amine Analogues Non Clinical Focus

Impact of Substituent Variations (e.g., Alkyl Chain Length and Branching) on Activity

The nature of the alkyl substituent at the 3-position of the pyrazole (B372694) ring plays a pivotal role in modulating the biological activity of these compounds. Variations in alkyl chain length and branching can significantly impact the potency and selectivity of these analogues for their molecular targets.

For instance, in the context of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibition, the extension of the alkyl chain at the 3-position of the pyrazole core is generally well-tolerated. Studies on related pyrazole derivatives have shown that increasing the chain length from a methyl to an ethyl or even a propyl group can maintain or, in some cases, enhance inhibitory activity. However, there appears to be an optimal length and degree of lipophilicity. For example, a 3,5-diethyl substituted pyrazole was found to be less active than a 3-methyl-5-ethyl analogue, suggesting that excessive lipophilicity in this region might be detrimental to activity.

In a different context, the nature of the alkyl substituent has been shown to be a determining factor for the acaricidal and insecticidal activities of pyrazole-containing malonamides. Research in this area has indicated that saturated alkyl groups of an appropriate length at certain positions are beneficial for acaricidal potency.

The table below summarizes the impact of alkyl chain variations on the activity of certain pyrazole analogues.

| Compound Series | Target | Alkyl Variation | Effect on Activity |

| Pyrazole Azabicyclo[3.2.1]octane Sulfonamides | NAAA | 3-methyl-5-ethyl vs. 3,5-diethyl | 3-methyl-5-ethyl more active |

| 1,3,5-Trimethylpyrazole Malonamides | Acaricidal/Insecticidal | Saturated vs. Unsaturated Alkyl | Saturated alkyls with appropriate length beneficial for acaricidal activity |

Electronic and Steric Effects of Substituents on Molecular Interactions

The electronic and steric properties of substituents on the 3-alkyl-1-methyl-1H-pyrazol-5-amine scaffold are crucial determinants of their molecular interactions. These properties can influence the binding affinity and selectivity of the compounds for their biological targets.

Electronic Effects: The electronic nature of the substituents on the pyrazole ring can modulate the electron density of the heterocyclic system, which in turn affects its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking. For pyrazole-based inhibitors of NAAA, the electronic properties of the substituents on the pyrazole ring have been shown to have a significant impact on their inhibitory potency.

Steric Effects: The size and shape of the substituents, or their steric bulk, can dictate the accessibility of the binding pocket of a target enzyme or receptor. A bulky alkyl group at the 3-position might promote a more favorable conformation for binding in some cases, while in others, it could lead to steric hindrance, preventing optimal interaction. The steric effect of substituents has also been noted to influence the synthetic accessibility and yield of certain pyrazole derivatives.

Conformational Flexibility and its Influence on Molecular Recognition

Molecular modeling studies on various pyrazole-based kinase inhibitors have provided insights into how conformational flexibility impacts molecular recognition. These studies reveal that the pyrazole core often acts as a scaffold, positioning key functional groups for interaction with the target protein. The flexibility of the alkyl substituent can allow the molecule to orient itself optimally within the binding pocket to maximize favorable interactions and minimize unfavorable ones. The ability of the molecule to adopt a low-energy conformation that is complementary to the binding site is a critical determinant of its biological activity.

SAR Studies for Enzyme Inhibition and Receptor Binding (Molecular Level)

The 3-alkyl-1-methyl-1H-pyrazol-5-amine scaffold has been explored as a template for the design of inhibitors for a variety of enzymes and as ligands for receptors. The following subsections detail the SAR principles at the molecular level for specific targets.

Interaction with Kinases (e.g., Src, BTK, Myt1, TRAP1)

The pyrazole moiety is a well-established pharmacophore in the design of kinase inhibitors, often serving as a hinge-binding motif.

Src Kinase: In the development of pyrazolopyrimidine-based inhibitors of Src family kinases, the nature of the substituent at the C3 position of the pyrazole ring has been shown to be critical for potency and selectivity. Hydrophobic groups in this position can occupy a hydrophobic pocket in the kinase domain, enhancing binding affinity.

BTK: For Bruton's tyrosine kinase (BTK) inhibitors, various pyrazole-containing scaffolds have been investigated. In a series of 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives, the replacement of a phenyl group at the C-3 position with smaller alkyl side chains, such as propanyl, allyl, and propynyl, has been explored to modulate potency and selectivity. nih.gov

Myt1 Kinase: While specific SAR studies on 3-alkyl-1-methyl-1H-pyrazol-5-amine analogues as Myt1 inhibitors are not extensively documented in publicly available literature, the general principles of kinase inhibition suggest that the pyrazole core would likely interact with the hinge region of Myt1. The alkyl group at the 3-position would be expected to project into a hydrophobic pocket, with its size and shape influencing binding affinity.

TRAP1: Pyrazolo[3,4-d]pyrimidine derivatives have been identified as inhibitors of TNF Receptor Associated Protein 1 (TRAP1). In these compounds, the pyrazole ring is part of a larger fused system that interacts with the ATP binding pocket of TRAP1. Molecular dynamics simulations have been employed to understand the binding modes of these inhibitors.

The table below presents a summary of kinase inhibition data for selected pyrazole analogues.

| Kinase Target | Pyrazole Analogue Scaffold | Key SAR Findings |

| JNK3 | 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | Introduction of a nitrile group at the 3-alkyl substituent enhanced inhibitory activity. |

| RET Kinase | Pyrazole derivatives | Molecular docking studies have identified crucial binding site residues for potent inhibition. nih.govmdpi.com |

| Src Family Kinases | Pyrazolopyrimidines | A p-tolyl group at the C3 position is directed towards a hydrophobic region, contributing to selectivity. acs.org |

Interactions with DNA Topoisomerase

Pyrazole derivatives have been investigated as inhibitors of DNA topoisomerases, enzymes crucial for managing DNA topology. A series of pyrazole analogues have demonstrated inhibitory activity against bacterial type II topoisomerases. In these studies, the length and conformation of the linker connecting the pyrazole core to other parts of the molecule were found to be critical for activity. This suggests that the spatial arrangement of the molecule, influenced by the substituents on the pyrazole ring, is key for effective interaction with the enzyme-DNA complex.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

The 3-alkyl-1-methyl-1H-pyrazol-5-amine scaffold is relevant to the development of NAAA inhibitors. SAR studies on pyrazole azabicyclo[3.2.1]octane sulfonamides have revealed important insights. The presence of two alkyl groups on the pyrazole ring, for instance at the 3- and 5-positions, is important for activity.

The following table shows the inhibitory concentrations of selected pyrazole analogues against human NAAA.

| Compound | 3-Position Substituent | 5-Position Substituent | h-NAAA IC50 (µM) |

| Analogue 1 | Methyl | Ethyl | 0.62 |

| Analogue 2 | Ethyl | Ethyl | 1.11 |

These data indicate that while extending the alkyl chain is tolerated, a balance of size and lipophilicity is necessary for optimal NAAA inhibition.

SAR for Antimicrobial and Antifungal Activity Mechanisms

The antimicrobial and antifungal efficacy of 3-alkyl-1-methyl-1H-pyrazol-5-amine analogues is intricately linked to the nature and position of substituents on the pyrazole ring. Research has demonstrated that specific structural modifications can enhance or diminish the biological activity, providing a roadmap for the design of potent antimicrobial compounds. rsc.orgnih.gov

Influence of the C-3 Position Substituent

The substituent at the C-3 position of the pyrazole ring plays a pivotal role in determining the antifungal and antimicrobial potency.

Alkyl Groups: The presence of an alkyl group at this position is often crucial for activity. Studies on related pyrazole analogues indicate that straight-chain or cycloalkyl groups are key structural moieties for antifungal activity. nih.gov For instance, a comparison between different alkyl substituents showed that a secondary acyclic alkyl group resulted in a sharp loss of potency, whereas a secondary cyclic alkyl substituent exhibited significant antifungal action. nih.gov

Electron-Withdrawing Groups: Conversely, substituting the C-3 methyl group with a strong electron-withdrawing group like trifluoromethyl (CF3) has been shown to significantly weaken the antifungal activity of isoxazolol pyrazole carboxylate analogues. nih.gov This suggests that the electronic properties of the C-3 substituent are a critical determinant of efficacy.

The table below illustrates the impact of C-3 position substituents on antifungal activity based on findings from related pyrazole structures.

| C-3 Substituent | Relative Antifungal Activity | Source |

| Methyl | Baseline Activity | nih.gov |

| Trifluoromethyl | Significantly Weakened | nih.gov |

| Straight-Chain Alkyl | Increased Activity | nih.gov |

| Cycloalkyl | Increased Activity | nih.gov |

| Secondary Acyclic Alkyl | Potent Activity Lost | nih.gov |

Influence of other Moieties

Beyond the C-3 position, other structural modifications significantly modulate the antimicrobial profile of 1-methyl-1H-pyrazol-5-amine derivatives.

Disulfide Moieties: The introduction of disulfide moieties to 1-methyl-1H-pyrazol-5-amine derivatives has yielded compounds with potent antimicrobial properties. nih.gov One such derivative, compound 7f , demonstrated powerful antifungal activity against Valsa mali, with an EC50 value of 0.64 mg/L. nih.gov Mechanistic studies suggest this activity stems from the induction of hyphal shrinkage, accumulation of intracellular reactive oxygen species (ROS), and subsequent oxidative damage to fungal cells. nih.gov

Antibacterial Activity: Similarly, another disulfide-containing analogue, compound 7b , exhibited notable antibacterial activity, particularly against Pseudomonas syringae pv. actinidiae, with a MIC90 value of 1.56 mg/L. nih.gov

General Substituents: The presence of electron-withdrawing groups, such as nitro (NO2) and halogens (Cl, Br, F), on phenyl rings attached to the pyrazole scaffold has also been found to significantly influence antimicrobial activity in related heterocyclic systems. rsc.org

The following table summarizes the activity of specific 1-methyl-1H-pyrazol-5-amine derivatives with disulfide moieties.

| Compound | Target Organism | Activity Metric | Value | Source |

| 7f | Valsa mali | EC50 | 0.64 mg/L | nih.gov |

| 7b | Pseudomonas syringae pv. actinidiae | MIC90 | 1.56 mg/L | nih.gov |

Exploration of Biological Activities and Molecular Targets of 3 Heptyl 1 Methyl 1h Pyrazol 5 Amine Derivatives Excluding Clinical Data

Antimicrobial and Antifungal Activity Mechanisms at a Cellular/Molecular Level

Pyrazole (B372694) derivatives have demonstrated a broad spectrum of antimicrobial and antifungal properties, targeting essential cellular processes in various pathogens.

Research into pyrazole carboxamides has revealed potent fungicidal activity against significant plant pathogens like Rhizoctonia solani, a fungus closely related to Rhizoctonia cerealis that causes rice sheath blight. nih.gov The mechanism of action for certain novel pyrazole carboxamides containing a diarylamine scaffold has been elucidated at a molecular level. nih.gov

Microscopic studies, including scanning electron microscopy (SEM) and transmission electron microscopy (TEM), have shown that these compounds can severely damage the fungal cellular structure. nih.gov The primary mechanism involves the destruction of the fungus's cell walls or membranes, leading to the leakage of intracellular contents. nih.gov Furthermore, these derivatives impact mitochondrial function; they have been observed to decrease the mitochondrial membrane potential (MMP) and cause an increase in the number of mitochondria, which also exhibit abnormal morphology. nih.gov Proteomic analysis of R. solani treated with these compounds identified numerous differentially expressed proteins, indicating that the derivatives affect a series of metabolic pathways crucial for fungal survival. nih.gov

Derivatives of the pyrazole nucleus are known for their wide-ranging antibacterial activities against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. capes.gov.brnih.gov The metabolic stability of the pyrazole ring makes it a valuable scaffold in the development of new antibacterial agents. capes.gov.br

The mechanisms of action, where known, are diverse. Some pyrazole derivatives function as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication. capes.gov.br In silico and subsequent in vitro studies have identified pyrazole compounds with moderate antibacterial activity attributed to the inhibition of S. aureus DNA gyrase. capes.gov.br Other pyrazole-derived compounds have been reported to inhibit bacterial protein synthesis. capes.gov.br For example, a series of pyrazole-derived oxazolidinones were found to be potent antimicrobial agents, with activity against MRSA strains that was superior to the antibiotic linezolid. capes.gov.br

The antibacterial efficacy of pyrazole derivatives is often influenced by the nature and position of substituents on the pyrazole ring. tandfonline.com Studies have shown that substitutions with chlorine, bromine, fluorine, or nitro groups can enhance antibacterial activity, whereas methyl and methoxy (B1213986) substitutions may reduce it. tandfonline.com

| Compound Type | Target Organisms | Observed Activity/Mechanism | Reference |

|---|---|---|---|

| 1,3,5-Trisubstituted-2-pyrazolines | Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., E. coli, K. pneumoniae) | Activity varies from mild to high depending on substituents (Br, Cl substitutions show good activity). | tandfonline.com |

| Pyrazole-derived oxazolidinones | MRSA (Methicillin-resistant Staphylococcus aureus) strains | Potent growth inhibition (MIC values 0.25–2.0 µg/ml); mechanism involves inhibition of protein synthesis. | capes.gov.br |

| Pyrazole-triazole hybrids | Gram-positive and Gram-negative strains | Potent growth inhibitors with MIC values in the range of 10–15 μg/ml. | capes.gov.br |

| 5-Amino functionalized pyrazoles | Multidrug-resistant Gram-positive species (esp. Staphylococcus genus) | Moderate activity with MIC values of 32–64 µg/mL. | nih.gov |

Enzyme Inhibition and Receptor Modulation for Biochemical Research

The pyrazole scaffold is a key structural motif in molecules designed to interact with specific biological targets like enzymes and receptors, making them valuable tools for biochemical research. nih.gov

One area of investigation is the development of pyrazole-based enzyme inhibitors as potential new antibiotics. For instance, a series of pyrazole thioether derivatives were synthesized as inhibitors of N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme essential for lysine (B10760008) biosynthesis in many Gram-negative and Gram-positive bacteria. jst.go.jp

In other research, pyrazole-containing compounds have been identified as modulators of enzymes central to cellular metabolism. A novel urea-containing derivative, 1-[2-(1-methyl-1H-pyrazol-5-yl)- capes.gov.brtandfonline.comoup.comtriazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea, was discovered to be a potent activator of nicotinamide (B372718) phosphoribosyltransferase (NAMPT). nih.gov NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, a critical process in metabolism and aging. nih.gov

Furthermore, the highly substituted 5-aminopyrazole, Fipronil, is a well-known insecticide that functions by modulating receptors in the central nervous system of insects. nih.gov Its mechanism involves the reversible blocking of GABA-A receptors, leading to hyperexcitation of nerves and muscles in contaminated insects. nih.gov

| Pyrazole Derivative Class | Molecular Target | Biochemical Effect | Reference |

|---|---|---|---|

| Pyrazole thioethers | DapE (Bacterial Enzyme) | Inhibition | jst.go.jp |

| 1-[2-(1-methyl-1H-pyrazol-5-yl)- capes.gov.brtandfonline.comoup.comtriazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea | NAMPT (Enzyme) | Activation | nih.gov |

| 5-amino-1-(aryl)methyl-1H-pyrazole-4-carbonitriles | Cyclooxygenase-2 (COX-2) | Inhibition (based on docking simulations) | nih.gov |

| Fipronil (a 5-aminopyrazole) | GABA-A Receptors (in insects) | Reversible Blockage/Antagonism | nih.gov |

Antiproliferative Activities in Cell Lines (Mechanism-Based Research)

Aminopyrazole derivatives have been extensively studied for their antiproliferative effects on various cancer cell lines. This research is focused on understanding the molecular mechanisms that underlie their cytotoxic activity.

Certain 5-aminopyrazole derivatives have shown significant cell proliferation inhibition (over 90%) against a panel of human cancer cell lines, including non-small cell lung (NCI-H23), colon (HCT-15), CNS (SF-295), ovarian (NCI/ADR-RES), and prostate (DU-145) cancers. nih.gov The antiproliferative activity of these compounds is thought to be linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is often overexpressed in various cancers. nih.gov

Other studies have focused on pyrazole-based oxazolones, which serve as starting materials for new series of heterocyclic compounds. tandfonline.com The triazinone derivative from one such series proved to be the most potent against both HCT116 (colon) and MCF7 (breast) cancer cell lines, with IC50 values of 8.37 µM and 3.81 µM, respectively. tandfonline.com Additionally, some 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives are reported to inhibit the growth of A549 lung cancer cells by inducing apoptosis.

| Compound Class | Cell Line | Cancer Type | Reported Activity (IC50 / % Inhibition) | Reference |

|---|---|---|---|---|

| 5-amino-1-((4-chlorophenyl)(1-hydroxy-3,4-dihydronaphthalen-2-yl)methyl)-1H-pyrazole-4-carbonitrile | NCI-H23, HCT-15, SF-295, DU-145 | Lung, Colon, CNS, Prostate | >90% inhibition | nih.gov |

| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HepG2, HeLa | Liver, Cervical | Mean growth % of 54.25 and 38.44, respectively | nih.gov |

| Pyrazole-derived triazinone | HCT116 | Colon | IC50 = 8.37 µM | tandfonline.com |

| Pyrazole-derived triazinone | MCF7 | Breast | IC50 = 3.81 µM | tandfonline.com |

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides | A549 | Lung | Growth inhibition and apoptosis induction |

Potential as Plant Activators

Beyond direct fungicidal action, certain pyrazole derivatives have been identified as "plant activators," substances that induce a plant's own defense mechanisms, a phenomenon known as systemic acquired resistance (SAR). tandfonline.com

One such compound, 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CMPA), has been characterized as an effective SAR inducer in tobacco plants. tandfonline.com Application of CMPA was shown to induce the expression of pathogenesis-related (PR) genes, which are markers of SAR, leading to broad-range disease resistance. capes.gov.brtandfonline.com Notably, CMPA exerts this effect without having direct antibacterial activity, confirming its role as a true plant defense activator. Further mechanistic studies indicated that CMPA-induced resistance does not require the accumulation of salicylic (B10762653) acid (SA), suggesting it triggers the defense signaling pathway at or downstream of SA. capes.gov.brtandfonline.com

More recent research on novel pyrazole amides has uncovered compounds with a dual mode of action. For example, the derivative S26 not only displays direct fungicidal activity against pathogens like Botrytis cinerea but also stimulates innate immunity in cucumber plants. This was demonstrated by the enhanced expression of defense-related genes such as RBOH (involved in oxidative burst), transcription factors (WRKY6, WRKY30), PR1, and PAL (phenylalanine ammonia-lyase), a key enzyme in the phenylpropanoid defense pathway. These findings highlight the potential of pyrazole derivatives to protect crops by both inhibiting pathogens directly and by priming the plant's immune system.

Advanced Applications and Future Research Avenues for 3 Heptyl 1 Methyl 1h Pyrazol 5 Amine Derivatives Non Clinical

Role as Building Blocks for Complex Heterocyclic Systems

The 5-aminopyrazole framework, central to 3-Heptyl-1-methyl-1H-pyrazol-5-amine, is an extensively utilized synthon for constructing a wide array of fused heterocyclic systems. beilstein-journals.orgnih.gov These derivatives are polyfunctional compounds with three primary nucleophilic sites: the amino group at position 5 (5-NH2), the ring nitrogen at position 1 (1-NH, if unsubstituted), and the carbon at position 4 (4-CH). nih.gov The reactivity order is typically 5-NH2 > 1-NH > 4-CH, making the amino group a primary site for reactions with bielectrophiles to initiate cyclization and cycloaddition processes. nih.gov

This reactivity allows 5-aminopyrazole derivatives to be key precursors in the synthesis of numerous fused pyrazoloazines that are of significant interest for their chemical properties. beilstein-journals.org Examples of complex heterocyclic systems built from 5-aminopyrazole precursors include:

Pyrazolo[3,4-b]pyridines : Formed through condensation and cyclization reactions with various bielectrophiles. beilstein-journals.orgnih.gov For instance, an acid-catalyzed reaction of a 5-aminopyrazole with an enaminone can lead to the formation of the pyrazolo[3,4-b]pyridine core. nih.gov

Pyrazolo[1,5-a]pyrimidines : These are often synthesized from the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. beilstein-journals.org

Pyrazolo[3,4-d]pyrimidines : Another important class of fused heterocycles accessible from 5-aminopyrazole building blocks. beilstein-journals.org

Pyrazolo[5,1-c] nih.govbenthamdirect.comrsc.orgtriazines : Synthesized through diazotization of the 5-amino group followed by coupling with active methylene (B1212753) compounds. mdpi.com

The strategic functionalization of the this compound core allows chemists to direct these cyclization reactions, providing access to a rich diversity of complex molecules for further investigation in various scientific domains. mdpi.com

Applications in Agrochemical Research (e.g., Fungicides, Insecticides)

The pyrazole (B372694) scaffold is a well-established pharmacophore in the agrochemical industry, and derivatives have been successfully commercialized as pesticides. royal-chem.comnih.gov Compounds based on the pyrazole nucleus exhibit a broad spectrum of biological activities, making them effective agents for crop protection. nih.govresearchgate.netnih.gov Research has demonstrated that modifications to the pyrazole ring system can yield potent fungicidal and insecticidal compounds. researchgate.net

Fungicidal Activity: Many commercial fungicides containing a pyrazole moiety have been approved for protecting plants. researchgate.net Research studies have shown that novel synthetic pyrazole derivatives exhibit remarkable fungicidal activity against significant soil-borne fungi. In one study, certain pyrazole compounds showed fungicidal efficacy against Rhizoctonia solani and Fusarium solani that was comparable or even superior to the standard fungicide Pencycuron. researchgate.net The fungus R. solani was found to be particularly sensitive to these derivatives. researchgate.net

Insecticidal Activity: The pyrazole ring is a key component in several modern insecticides. nih.gov For example, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(3-methoxyphenyl)-3-methylthiopyrazole has been identified as a potent GABA inhibitor with high selectivity for insect receptors over mammalian ones. beilstein-journals.org This selectivity is a crucial attribute in the design of effective and safer insecticides.

The table below summarizes findings from studies on pyrazole derivatives in agrochemical research.

| Derivative Class | Target Organism(s) | Observed Effect | Reference(s) |

| Substituted Pyrazoles | Rhizoctonia solani, Fusarium solani | High fungicidal activity, sometimes exceeding standard fungicides. | researchgate.net |

| Substituted 5-Aminopyrazoles | Insect GABA Receptors | Potent and selective inhibition, indicating insecticidal potential. | beilstein-journals.org |

| General Pyrazole Derivatives | Various plant pathogens and pests | Broad-spectrum fungicidal and insecticidal properties. | royal-chem.comresearchgate.net |

Future research in this area involves the synthesis of new derivatives of this compound to explore structure-activity relationships and develop more potent and selective agrochemicals.

Potential Use in Analytical Chemistry as Reagents

Derivatives of pyrazole are gaining significant attention as versatile platforms for the development of chemosensors for analytical applications. nih.govrsc.org Their unique structural and photophysical properties, combined with their synthetic accessibility, make them excellent candidates for creating colorimetric and fluorescent probes for detecting ions and molecules. benthamdirect.comrsc.org The pyrazole nucleus, with its multiple nitrogen donor sites, acts as an effective chelating ligand for a wide range of metal atoms. nih.gov

Derivatives of this compound can be functionalized to create highly sensitive and selective sensors. Key applications include:

Colorimetric Sensors : The complexation of a pyrazole-based ligand with a metal ion can lead to a distinct color change, enabling visual or spectrophotometric detection. For example, an azomethine-pyrazole derivative was developed as a colorimetric chemosensor for Cu²⁺ ions, allowing for its detection at micromolar concentrations. nih.govchemrxiv.orgresearchgate.net

Fluorescent Probes : By incorporating fluorophores or creating systems where fluorescence is modulated by an analyte, pyrazole derivatives can act as "turn-on" or "turn-off" fluorescent sensors. researchgate.netresearchgate.net These probes have been designed for the detection of various metal ions, including Cr³⁺, Ga³⁺, Zn²⁺, and Fe³⁺, often with very low limits of detection. nih.govnih.gov The pyrazole moiety is essential in these systems, serving as a coordination point that triggers a change in the photophysical properties of the molecule upon binding to the target ion. nih.gov

The development of these sensors provides a simpler, faster, and more cost-effective alternative to traditional analytical methods like atomic absorption spectroscopy (AAS) and inductively coupled plasma atomic emission spectrometry (ICP-AES), which require sophisticated instrumentation. nih.gov

Exploration in Materials Science for Novel Functional Materials

The pyrazole ring is a robust heterocyclic structure that is being explored for the creation of new functional materials with applications in materials protection and polymer science. nih.govku.ac.aerroij.com The electron-rich nature of the pyrazole ring, with its two adjacent nitrogen atoms and delocalized π-electrons, imparts properties that are highly desirable for these applications. ku.ac.ae

Corrosion Inhibitors : Pyrazole derivatives have emerged as highly effective, non-toxic, and environmentally friendly corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum. ku.ac.aesemanticscholar.orgresearchgate.net Their mechanism of action involves strong adsorption onto the metal surface through a combination of physisorption and chemisorption. ku.ac.aenih.gov The nitrogen atoms and π-electrons facilitate the formation of a stable, protective hydrophobic layer that shields the metal from corrosive agents in aggressive media like acidic solutions. ku.ac.aenih.gov The inhibition efficiency of these compounds can be very high, in some cases exceeding 98%. semanticscholar.orgresearchgate.net

Functional Polymers : The pyrazole moiety can be incorporated into polymer chains to develop advanced materials with specialized properties. nih.govrroij.com For instance, N-vinylpyrazole is a monomer that can undergo polymerization to create polymers with potential applications. nih.gov The rate and extent of polymerization can be controlled by the nature of substituents on the pyrazole ring. nih.gov These pyrazole-containing polymers open avenues for materials with enhanced thermal stability, specific conductivity, or unique optical characteristics. rroij.com

Future research will likely focus on synthesizing novel pyrazole-based polymers and composites and further investigating their structure-property relationships for targeted applications in advanced materials.

New Synthetic Method Development for Enhanced Efficiency and Selectivity

The synthesis of pyrazole derivatives has evolved significantly from classical methods to more efficient, selective, and environmentally friendly protocols. ias.ac.in While the traditional Knorr synthesis involving the condensation of 1,3-dicarbonyl compounds with hydrazines is still fundamental, modern research focuses on overcoming its limitations, such as long reaction times, harsh conditions, and lack of regioselectivity. mdpi.comnih.gov

Recent advancements in the synthesis of 5-aminopyrazole derivatives and other functionalized pyrazoles include:

Green Chemistry Approaches : Methods utilizing microwave irradiation and solvent-free conditions have been developed to synthesize pyrazole derivatives. mdpi.comnih.gov These techniques often lead to shorter reaction times, higher yields, and easier work-up procedures. nih.gov The use of water as a solvent and biodegradable catalysts like nano-ZnO further enhances the environmental credentials of these syntheses. mdpi.comnih.gov

Catalytic Systems : A variety of novel catalysts, including heterogeneous catalysts (e.g., Amberlyst-70, V₂O₅/SiO₂) and metal catalysts (e.g., silver-catalyzed reactions), have been employed to improve reaction efficiency and regioselectivity. mdpi.commdpi.com These catalysts can facilitate reactions under milder conditions and are often recyclable. mdpi.com

Multicomponent Reactions (MCRs) : One-pot MCRs are increasingly used to construct complex pyrazole derivatives from simple starting materials in a single step. beilstein-journals.orgnih.gov For example, 5-amino-1H-pyrazole-4-carbonitriles can be synthesized via a three-component reaction of an aldehyde, malononitrile, and phenylhydrazine. mdpi.com These methods are highly atom-economical and efficient.

Flow Chemistry : Flow chemistry is emerging as a powerful alternative to batch synthesis, offering enhanced control over reaction parameters, improved safety, and better scalability. researchgate.net This is particularly advantageous when handling potentially hazardous intermediates. researchgate.net

These modern synthetic strategies are crucial for the efficient and selective production of novel derivatives of this compound for further research and application. nih.govresearchgate.net

Computational Drug Design and Ligand Optimization (Pre-Clinical Focus)

Computational chemistry has become an indispensable tool in the pre-clinical investigation and optimization of bioactive molecules, including pyrazole derivatives. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights into how structural modifications affect a compound's interaction with biological targets, guiding the design of more potent and selective agents. ijsdr.orgnih.gov

QSAR Modeling : 2D and 3D-QSAR studies are used to build mathematical models that correlate the chemical structure of pyrazole derivatives with their biological activity. nih.govijsdr.orgresearchgate.net These models can identify key molecular descriptors (e.g., steric, electronic, hydrophobic) that influence activity. researchgate.netacs.org By analyzing these relationships, researchers can predict the activity of newly designed compounds before they are synthesized, saving time and resources. nih.govnih.gov

Molecular Docking : This technique simulates the interaction between a ligand (a pyrazole derivative) and the binding site of a target protein. ijsdr.orgekb.eg It helps to visualize the binding mode, identify key interactions such as hydrogen bonds and π-π stacking, and predict the binding affinity. ekb.eg This information is crucial for understanding the mechanism of action and for optimizing the ligand structure to improve its fit and efficacy. For instance, docking studies have been used to investigate the binding of pyrazole derivatives to targets like EGFR kinase, providing a basis for designing new inhibitors. nih.govacs.org

These computational approaches accelerate the process of lead optimization by enabling a rational, data-driven design of novel pyrazole derivatives for a wide range of non-clinical biological investigations. nih.govresearchgate.net

Investigation of Novel Biological Targets and Mechanisms

The pyrazole scaffold is recognized as a "privileged structure" in chemical biology due to its ability to interact with a wide array of biological macromolecules. nih.gov While many pyrazole derivatives have been studied for specific therapeutic targets, a significant area of future non-clinical research lies in the discovery of novel biological targets and the elucidation of their fundamental mechanisms of action. nih.gov

The structural features of this compound derivatives—a heterocyclic aromatic ring capable of π-stacking and hydrogen bond-donating/accepting nitrogen atoms—make them versatile ligands. mdpi.com Research is expanding beyond well-known enzyme families to identify new protein partners and signaling pathways modulated by these compounds.

Key research avenues include:

Target Identification : Employing chemical proteomics and screening assays to identify previously unknown protein targets for novel pyrazole derivatives. This can uncover new roles for these compounds in cellular processes.

Mechanism of Action Studies : Investigating how pyrazole derivatives exert their effects at a molecular level. For example, studies have identified a pyrazole derivative that acts as a tubulin polymerization inhibitor, a fundamental process in cell division. nih.gov Other research could focus on their ability to modulate protein-protein interactions or allosteric sites on enzymes.

Pathway Analysis : Determining the impact of pyrazole compounds on cellular signaling pathways. The diverse biological activities reported for pyrazoles suggest they can influence multiple pathways, and understanding this network of interactions is crucial for characterizing their function. nih.gov

This fundamental research is essential for expanding the scientific understanding of pyrazole chemistry and its potential applications in biotechnology and as research tools.

Q & A

Q. What are the optimal synthetic routes for 3-Heptyl-1-methyl-1H-pyrazol-5-amine, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of pyrazole derivatives typically involves multi-component reactions, such as condensation between substituted hydrazines and carbonyl compounds. For this compound:

- Starting Materials : Use heptyl-substituted hydrazines and methyl pyrazole precursors.

- Reaction Optimization :

- Temperature : 60–80°C to balance reaction rate and side-product formation .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on electrophilic carbons .

- Catalysts : Acidic or basic conditions (e.g., HCl or KOH) modulate cyclization efficiency .

- Yield Improvement : Use column chromatography or recrystallization for purification. Monitor intermediates via TLC .

Q. How can the structure of this compound be rigorously characterized?

Methodological Answer: A combination of spectroscopic and crystallographic techniques ensures accurate characterization:

- NMR : - and -NMR to confirm substituent positions and alkyl chain integrity .

- X-ray Crystallography : Use SHELXL for refinement of crystal structures to resolve stereochemical ambiguities .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- IR Spectroscopy : Identify NH and C-N stretches (~3300 cm and ~1600 cm) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., heptyl vs. methyl groups) influence the compound’s reactivity in electrophilic substitution reactions?

Methodological Answer: The heptyl group (electron-donating via alkyl chain) and methyl group (weakly donating) direct electrophilic attacks to specific positions:

-

Reactivity Patterns :

Substituent Electronic Effect Preferred Reaction Site Heptyl Donating (via σ-alkyl) Position 4 of pyrazole ring Methyl Weak donating Position adjacent to amine -

Experimental Validation : Use nitration or halogenation reactions with or to track regioselectivity via HPLC .

Q. What computational strategies can predict the bioactivity of this compound against biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding with the amine group and hydrophobic interactions with the heptyl chain .

- QSAR Modeling : Corrogate substituent length (heptyl) with logP values to predict membrane permeability .

- MD Simulations : GROMACS for stability analysis of ligand-target complexes over 100-ns trajectories .

Q. How can contradictory data on biological activity (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?

Methodological Answer:

- Dose-Response Analysis : Perform IC assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .

- Metabolic Stability : Use liver microsome assays to assess CYP450-mediated degradation. Compare half-life () values in human vs. rodent models .

- Toxicity Profiling : Combine Ames test (mutagenicity) and zebrafish embryo assays (developmental toxicity) .

Q. What advanced spectroscopic techniques elucidate the compound’s interaction with biomacromolecules?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity () to proteins like serum albumin .

- Fluorescence Quenching : Monitor tryptophan residue interactions in enzymes (e.g., lysozyme) using Stern-Volmer plots .

- NMR Titration : Track chemical shift perturbations in -NMR upon ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.